

Technical Support Center: Fmoc-L-Orn(Ac,OBz)-OH in SPPS

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Compound of Interest

Compound Name: *Fmoc-L-Orn(Ac,OBz)-OH*

CAS No.: 1684432-88-9

Cat. No.: B2992177

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Topic: Troubleshooting Aggregation and Instability Issues Target Molecule:

-Fmoc-

-acetyl-

-(benzyloxy)-L-ornithine Application: Synthesis of Hydroxamic Acid-Containing Peptides / Siderophore Mimics

Executive Summary & Molecule Profile

Fmoc-L-Orn(Ac,OBz)-OH is a specialized building block used to introduce hydroxamic acid moieties (specifically

-acetyl-

-hydroxy-L-ornithine) into peptides. The "Ac,OBz" designation refers to the side-chain protection: an Acetyl (Ac) group on the

-nitrogen and a Benzoyl (Bz) ester on the

-oxygen (forming a protected hydroxamate).

Core Issue: Users frequently report "aggregation" or "low coupling efficiency" with this residue. In reality, the problem is often twofold:

- **Chemical Instability:** The O-Benzoyl (OBz) ester is susceptible to aminolysis by piperidine (the standard Fmoc deprotection reagent), leading to premature loss of the protecting group.
- **Hydrophobic Aggregation:** The combination of the Fmoc group, the Acetyl group, and the aromatic Benzoyl group creates a highly hydrophobic side chain, promoting inter-chain

-sheet stacking and resin collapse.

Diagnostic & Troubleshooting Guide

Q1: I am observing low yields and "deletion sequences" after coupling Fmoc-L-Orn(Ac,OBz)-OH. Is this aggregation?

Answer: It is likely a combination of aggregation and side-chain degradation. While the hydrophobic Benzoyl group does promote aggregation, the more critical issue is the lability of the O-Benzoyl ester to secondary amines like piperidine.

The Mechanism of Failure: During subsequent Fmoc deprotection cycles, piperidine can attack the carbonyl of the O-Benzoyl group (aminolysis). This cleaves the Benzoyl protection, generating a free hydroxamic acid (

) on the resin.

- **Consequence:** The now-free

-hydroxy group is a nucleophile. In the next coupling step, it can react with the activated amino acid, leading to

-acylation (branching) rather than the desired

-terminal coupling. This results in a complex mixture of products that mimics "deletion" or "incomplete coupling" by HPLC.

Troubleshooting Protocol:

- **Switch Deprotection Base:** Replace 20% Piperidine with 20% Piperazine in DMF (with 0.1 M HOBt). Piperazine is less nucleophilic towards esters than piperidine but effective for Fmoc removal.
- **Minimize Contact Time:** Reduce deprotection times to 2
5 minutes (standard is often 2
10-20 min).
- **Alternative Protection:** If possible, switch to Fmoc-L-Orn(Ac,OBzl)-OH (O-Benzyl). The Benzyl ether is stable to piperidine and is removed by TFA/TFMSA, eliminating the instability issue entirely.

Q2: The resin beads shrink significantly after adding this residue. How do I reverse this aggregation?

Answer: Resin shrinking indicates the formation of hydrophobic aggregates or "gelation." The bulky aromatic side chain of Orn(Ac,OBz) facilitates

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stacking and hydrophobic collapse.

Step-by-Step Solvation Protocol:

- **Solvent Swap:** Switch the main solvent from DMF to NMP (N-Methyl-2-pyrrolidone) for all subsequent steps. NMP is superior for disrupting aggregates.
- **Chaotropic Wash:** Before coupling the next amino acid, wash the resin with 0.1 M LiCl in NMP or Magic Mixture (DCM/DMF/NMP 1:1:1 + 1% Triton X-100).
- **Elevated Temperature:** Perform the coupling of the next amino acid at 50°C.
 - **Warning:** Do not heat the **Fmoc-L-Orn(Ac,OBz)-OH** coupling itself above 40°C, as the active ester of hydroxamates can be prone to Lossen rearrangement or decomposition. Heat only the subsequent couplings.

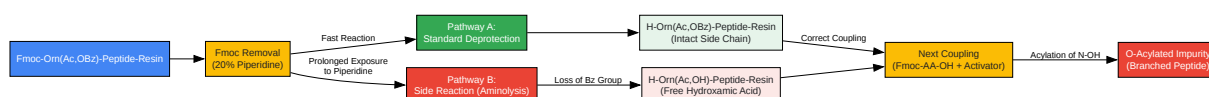
Q3: What are the optimal coupling conditions to prevent side reactions?

Answer: Avoid "over-activation" which can lead to side reactions with the hydroxamate nitrogen or oxygen.

Parameter	Recommended Condition	Reason
Activator	DIC / Oxyma Pure	Less basic than HATU/DIEA; reduces risk of base-catalyzed ester cleavage or racemization.
Base	Collidine (TMP)	A weaker, non-nucleophilic base compared to DIEA/NMM.
Stoichiometry	3 eq. AA / 3 eq. DIC / 3 eq. Oxyma	Standard excess is sufficient; avoid large excesses of base.
Pre-activation	2-3 minutes	Minimize time the active ester sits before hitting the resin.

Visualizing the Failure Pathways

The following diagram illustrates the two competing pathways: the desired synthesis versus the degradation pathway caused by piperidine.



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Caption: Pathway A represents the desired outcome. Pathway B shows the critical failure mode where piperidine cleaves the O-Benzoyl group, leading to side-chain branching.

Synthesis Strategy Comparison

To ensure success, compare your current strategy against these recommended modifications.

Feature	Standard Protocol (High Risk)	Optimized Protocol (Recommended)
Side Chain	Orn(Ac,OBz)	Orn(Ac,OBz) OR Orn(Ac,OBzl)
Fmoc Removal	20% Piperidine / DMF	20% Piperazine / DMF + 0.1M HOBt
Solvent	DMF	NMP (Better swelling)
Coupling Reagents	HBTU / DIEA	DIC / Oxyma Pure
Position in Seq.	Any position	Introduce late (near N-terminus) to minimize deprotection cycles.

References

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Phone: (601) 213-4426
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